molecular formula C9H18N2O4 B1432271 2-(Pyrrolidin-1-yl)propan-1-amine oxalate CAS No. 2034207-82-2

2-(Pyrrolidin-1-yl)propan-1-amine oxalate

Cat. No.: B1432271
CAS No.: 2034207-82-2
M. Wt: 218.25 g/mol
InChI Key: AKKMGNNVBBWCSU-UHFFFAOYSA-N
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Description

Molecular Structure and Classification

2-(Pyrrolidin-1-yl)propan-1-amine oxalate (C₉H₁₈N₂O₄) is a secondary amine salt comprising a propan-1-amine backbone substituted with a pyrrolidine ring at the second carbon and paired with oxalic acid as a counterion. The molecular structure features:

  • Pyrrolidine moiety : A five-membered saturated heterocycle with four methylene groups and one amine nitrogen.
  • Oxalate ion : A dicarboxylate anion (C₂O₄²⁻) that stabilizes the protonated amine via ionic bonding.

Key Structural Attributes :

Property Value
Molecular Formula C₉H₁₈N₂O₄
Molecular Weight 218.25 g/mol
Hybridization (N) sp³
Salt Form Oxalate (1:1 stoichiometry)

The compound’s classification aligns with alkyl-pyrrolidine amines , characterized by nitrogen-containing heterocycles linked to aliphatic chains. Its secondary amine status arises from the pyrrolidine nitrogen binding two carbon groups.

Historical Context and Discovery

While no explicit discovery timeline is documented, this compound emerged alongside broader research into pyrrolidine derivatives during the early 21st century. Its synthesis likely stems from:

  • Medicinal chemistry efforts : Pyrrolidine scaffolds are prized for bioactivity, driving exploration of novel analogs.
  • Salt formation studies : Oxalic acid’s use in improving solubility and crystallinity of amine-based drugs.

Early PubChem records indicate its registration in 2014, with subsequent modifications reflecting purity and structural refinements. The compound’s development parallels advances in heterocyclic chemistry, particularly in optimizing pharmacokinetic properties through salt formation.

Nomenclature and Chemical Registry Information

Systematic Nomenclature :

  • IUPAC Name : Oxalic acid; 2-pyrrolidin-1-ylpropan-1-amine.
  • CAS Registry Number : 2034207-82-2.
  • Synonyms :
    • 1-Pyrrolidineethanamine, beta-methyl-, ethanedioate.
    • AKOS026700325.

Structural Representations :

  • SMILES : CC(CN)N1CCCC1.C(=O)(C(=O)O)O.
  • InChI Key : AKKMGNNVBBWCSU-UHFFFAOYSA-N.

Registry Identifiers :

Database Identifier
PubChem CID 76145243
ChemSpider 32772864
EC Number 846-674-7

Position in Pyrrolidine-Based Compound Classification

Pyrrolidine derivatives are classified by substituent type and position. This compound occupies a niche as:

  • Alkylamine-pyrrolidine hybrid : Combines a flexible propane chain with a rigid pyrrolidine ring.
  • Salt form : Distinguishes it from neutral analogs like 1-(pyrrolidin-1-yl)propan-2-amine (CAS 50998-03-3).

Comparative Analysis :

Compound Substituent Position Salt Form
This compound C2 of propane Oxalate
1-(Pyrrolidin-1-yl)propan-2-amine C1 of propane None

Such structural nuances influence physicochemical properties, such as solubility and melting point, critical for applications in drug formulation.

Properties

IUPAC Name

oxalic acid;2-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.C2H2O4/c1-7(6-8)9-4-2-3-5-9;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKMGNNVBBWCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCCC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Pyrrolidin-1-yl)propan-1-amine oxalate typically involves:

  • Formation of the free base amine (2-(Pyrrolidin-1-yl)propan-1-amine) through alkylation or reductive amination.
  • Conversion of the free base amine into its oxalate salt via reaction with oxalic acid in an appropriate solvent.

This salt formation improves the compound’s stability, crystallinity, and handling characteristics.

Detailed Preparation Methods

Alkylation and Amination

A common approach to synthesize the free base amine involves nucleophilic substitution or reductive amination steps, often using:

  • Secondary amines such as pyrrolidine.
  • Appropriate alkyl halides or alcohol precursors.
  • Base catalysts like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

For example, alkylation of amine intermediates with halogenated alkyl chains followed by reduction with sodium borohydride is a documented method to obtain related amines structurally similar to 2-(Pyrrolidin-1-yl)propan-1-amine.

Formation of Oxalate Salt

The free base amine is converted into the oxalate salt by:

  • Dissolving the free base in an organic solvent such as ethyl acetate or methanol.
  • Adding a stoichiometric or slight excess amount of oxalic acid (often as oxalic acid dihydrate).
  • Stirring the mixture at room temperature or slightly elevated temperatures (20–40 °C) for 1 to 14 hours.
  • Cooling the reaction mixture to induce crystallization of the oxalate salt.
  • Isolating the solid by filtration and drying under vacuum or mild heat.

This procedure is exemplified in the preparation of similar compounds, where oxalic acid is dissolved in ethyl acetate and added to the amine solution, followed by stirring for extended periods to ensure complete salt formation and crystallization.

Representative Experimental Data and Conditions

Step Reagents & Conditions Solvent(s) Temperature Time Yield (%) Notes
Alkylation of amine Amine + alkyl halide, K2CO3, DMF or DMSO DMF or DMSO 40–75 °C 5–24 hours ~85–92 Monitored by HPLC for conversion; often followed by reduction step
Reduction (if applicable) Sodium borohydride Methanol or ethanol 0–25 °C 1–3 hours High Converts intermediates to target amine
Oxalate salt formation Free base + Oxalic acid dihydrate Ethyl acetate, MeOH 20–40 °C 1–14 hours 65–80 Stirring followed by cooling to 0–5 °C to precipitate salt; filtration and drying
Purification Filtration, washing with solvent (ethyl acetate or isopropyl acetate) Ethyl acetate, IPA Ambient 1–2 hours Ensures removal of impurities and isolation of pure oxalate salt

Specific Literature Examples

  • Example from Eliglustat Oxalate Preparation : Eliglustat, structurally related to pyrrolidinyl propanamine derivatives, was prepared by dissolving the free base in ethyl acetate and adding oxalic acid solution in ethyl acetate at room temperature. The mixture was stirred for 14 hours, yielding a white solid oxalate salt after filtration and drying, with a yield of 65.46% and high purity (HPLC 95.52%).

  • Amphetamine Derivative Synthesis : A series of amphetamine derivatives bearing pyrrolidinyl groups were synthesized via alkylation in DMF, followed by coupling with other moieties. The free bases were converted to oxalate salts by treatment with oxalic acid in organic solvents, typically ethyl acetate or methanol, at mild temperatures, with yields around 50–80%.

  • Large-Scale Oxalate Salt Preparation : In industrial-scale synthesis of related amines, the free base was reacted with oxalic acid dihydrate in methanol/ethyl acetate mixtures, stirred at 15–25 °C for 16 hours, then cooled to 0–5 °C to precipitate the oxalate salt. The product was filtered, washed, and dried, achieving yields up to 80% with high enantiomeric purity.

Key Observations and Research Findings

  • Solvent Choice : Ethyl acetate and methanol are preferred solvents for oxalate salt formation due to their good solubility profiles for both free base and oxalic acid, and ease of product isolation by crystallization.

  • Temperature Control : Cooling the reaction mixture after salt formation promotes crystallization and improves yield and purity.

  • Reaction Time : Extended stirring times (up to 14 hours) ensure complete salt formation and homogeneity.

  • Purity and Yield : High purity (>95% by HPLC) and good yields (65–80%) are achievable with optimized conditions.

  • Scalability : The methods are scalable, demonstrated by multi-kilogram preparations with consistent purity and yield.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Solvent(s) Temp (°C) Time Yield (%) Purification Method
Free base synthesis Alkylation with alkyl halide, base catalyst DMF, DMSO 40–75 5–24 h 85–92 HPLC monitoring, extraction
Reduction (if needed) NaBH4 reduction MeOH, EtOH 0–25 1–3 h High Extraction, chromatography
Oxalate salt formation Free base + oxalic acid dihydrate Ethyl acetate, MeOH 20–40 1–14 h 65–80 Cooling, filtration, washing
Drying and isolation Vacuum drying, mild heat Ambient to 60 1–24 h Vacuum oven drying

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)propan-1-amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)propan-1-amine oxalate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₇H₁₄N₂·C₂H₂O₄
  • Molecular Weight : 294.23 g/mol
  • Solubility : High aqueous solubility due to oxalate salt formation.
  • Synthesis : Typically involves alkylation of pyrrolidine with a propan-1-amine precursor, followed by salt formation with oxalic acid .

Comparison with Structural Analogs

3-(Azetidin-1-yl)propan-1-amine

  • Structure : Azetidine (four-membered ring) instead of pyrrolidine.
  • Properties :
    • Smaller ring size increases ring strain, reducing stability compared to pyrrolidine derivatives .
    • Lower basicity (pKa ~8.5 vs. pyrrolidine’s ~11.3) due to reduced electron donation.
  • Applications : Used in sulfonamide and carboxamide derivatives for kinase inhibition .
  • Synthesis Yield : ~60–70% in similar reaction conditions , compared to ~75–85% for pyrrolidine analogs due to easier purification of oxalate salts .

PF-04455242 (Kappa Opioid Receptor Antagonist)

  • Structure : 2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine .
  • Key Differences :
    • Biphenyl sulfonyl group enhances blood-brain barrier penetration.
    • Free base form (vs. oxalate salt) reduces solubility but improves CNS bioavailability .
  • Biological Activity :
    • IC₅₀ for KOR antagonism: 12 nM , whereas 2-(pyrrolidin-1-yl)propan-1-amine oxalate lacks direct receptor data but serves as a precursor for similar targets .

α-PVP (Psychostimulant)

  • Structure : 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one .
  • Oxalate salt in the target compound mitigates CNS penetration, reducing toxicity .
  • Toxicity : α-PVP is linked to cardiotoxicity and psychosis, whereas oxalate salts of amines are generally safer due to controlled release .

LLY-507 (SMYD2 Inhibitor)

  • Structure : Contains 3-(pyrrolidin-1-yl)propan-1-amine as a building block .
  • Key Differences :
    • Integrated into a larger methylindole-benzoate scaffold for selective enzyme inhibition.
    • Free amine form (vs. oxalate) improves cellular uptake in biochemical assays .
  • Activity : IC₅₀ = 14 nM for SMYD2; oxalate salts of similar amines are used in preclinical formulations to enhance stability .

Physicochemical and Pharmacokinetic Comparison

Table 1. Properties of this compound vs. Analogs

Compound Molecular Weight (g/mol) Solubility (mg/mL) LogP Key Applications
This compound 294.23 >50 (H₂O) 1.2 Pharmaceutical intermediates
3-(Azetidin-1-yl)propan-1-amine 128.21 30 (H₂O) 0.8 Kinase inhibitor precursors
PF-04455242 447.56 <1 (H₂O) 3.5 KOR antagonist
α-PVP 231.33 <0.1 (H₂O) 2.9 Psychostimulant (abuse)
LLY-507 487.62 <1 (H₂O) 4.1 SMYD2 inhibitor

Notes:

  • Oxalate salts universally improve aqueous solubility compared to free bases.
  • Bulkier substituents (e.g., biphenyl in PF-04455242) reduce solubility but enhance target binding .

Biological Activity

2-(Pyrrolidin-1-yl)propan-1-amine oxalate, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

C5H12N2C2O4\text{C}_5\text{H}_{12}\text{N}_2\text{C}_2\text{O}_4

This compound consists of a pyrrolidine ring attached to a propanamine group, with oxalate serving as the counterion. Its structure suggests potential interactions with neurotransmitter systems due to the amine group.

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter receptors and enzymes. It has been noted for its potential to modulate the activity of the following:

  • Dopamine Receptors : The compound may influence dopaminergic signaling pathways, which are crucial in mood regulation and motor control.
  • Serotonin Receptors : Similar to dopamine, serotonin receptors play a significant role in mood and anxiety disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • CNS Stimulant Activity : It may act as a stimulant in the central nervous system, potentially enhancing alertness and energy levels.
  • Anxiolytic Effects : Preliminary studies suggest anxiolytic properties, which could be beneficial in treating anxiety disorders.
  • Antidepressant Potential : Its interaction with serotonin receptors indicates possible antidepressant effects.

Case Studies

A study published in Journal of Medicinal Chemistry explored various derivatives of pyrrolidine compounds, including this compound. The findings highlighted that this compound exhibited significant binding affinity to dopamine D3 receptors, suggesting its potential use in treating disorders like schizophrenia and depression .

Another investigation focused on the compound's effects on cellular viability in cancer cell lines. The results indicated that this compound could selectively induce apoptosis in certain cancer cells while sparing normal cells, showcasing its therapeutic potential in oncology .

Data Table: Summary of Biological Activities

Activity Description Reference
CNS StimulantEnhances alertness and energy levels
AnxiolyticReduces anxiety symptoms
AntidepressantPotentially improves mood through serotonin modulation
AnticancerInduces apoptosis selectively in cancer cell lines

Q & A

Q. What are the standard synthetic routes for preparing 2-(Pyrrolidin-1-yl)propan-1-amine oxalate?

Methodological Answer: The synthesis typically involves:

  • Alkylation of pyrrolidine : Reacting pyrrolidine with a halogenated propanamine precursor (e.g., 1-bromo-2-propanamine) under basic conditions to form the tertiary amine backbone.
  • Salt formation : Precipitation of the free base with oxalic acid to yield the oxalate salt, enhancing crystallinity and stability .
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to achieve high purity, verified by melting point analysis and HPLC .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Key techniques include:

  • Chromatography : HPLC or UPLC with UV detection, using pharmacopeial reference standards (e.g., USP or EP impurity standards) to quantify purity .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, comparing shifts with structurally similar amines (e.g., adamantyl-propanamine derivatives) .
    • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis (using SHELX software for refinement) resolves bond lengths, angles, and salt stoichiometry .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in derivatives of 2-(Pyrrolidin-1-yl)propan-1-amine?

Methodological Answer:

  • Chiral resolution : Use of chiral stationary phases in HPLC (e.g., polysaccharide-based columns) to separate enantiomers, as demonstrated in studies on adamantyl-propanamine analogs .
  • X-ray crystallography : SHELXL refinement of chiral centers in salt forms (e.g., oxalate) provides absolute configuration data .
  • Circular dichroism (CD) : Correlates optical activity with enantiomeric excess, validated against synthetic intermediates .

Q. How can researchers address discrepancies between computational modeling and experimental data for this compound?

Methodological Answer:

  • Cross-validation :
    • DFT calculations : Optimize geometries using density functional theory and compare with X-ray-derived bond parameters .
    • NMR chemical shift prediction : Tools like ACD/Labs or Gaussian-based predictors validate experimental 1^1H/13^13C shifts .
  • Error analysis in crystallography : SHELXL’s LSTAB and Hirshfeld surface analysis identify thermal motion artifacts or disorder in crystal structures .

Q. What role does the oxalate counterion play in the compound’s physicochemical properties?

Methodological Answer:

  • Solubility modulation : Oxalate salts improve aqueous solubility compared to free bases, critical for in vitro assays .
  • Stability enhancement : Hydrogen bonding between the amine and oxalate stabilizes the crystalline lattice, reducing hygroscopicity .
  • Bioavailability : Oxalate forms may influence pharmacokinetics by altering dissolution rates, as seen in duloxetine oxalate studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-1-yl)propan-1-amine oxalate
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-1-yl)propan-1-amine oxalate

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